molecular formula C20H20ClN3O3S B3005588 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide CAS No. 921880-22-0

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide

Katalognummer: B3005588
CAS-Nummer: 921880-22-0
Molekulargewicht: 417.91
InChI-Schlüssel: DEFSJWKSWNYDCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a chlorophenyl group, and a benzenesulfonamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazine intermediate.

    Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C20H24ClN3O2
Molecular Weight : 373.88 g/mol
Structural Features : The compound features a pyridazinone core, substituted with a chlorophenyl group and an ethyl chain terminating in a sulfonamide moiety. This unique structure is believed to influence its biological activity significantly.

Anticancer Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide has been investigated for its potential anticancer properties. Studies indicate that it may inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in cell cycle regulation.

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. Its interaction with active sites of enzymes can lead to significant biological effects, including modulation of metabolic processes.

Antimicrobial Properties

Research suggests that this compound exhibits antimicrobial activity against a range of pathogens. Its sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, making it a candidate for further development as an antibiotic agent.

Pharmaceutical Development

Given its biological activities, this compound is being explored as a lead compound in drug development for treating various diseases, including cancer and bacterial infections.

Chemical Probes

The compound can be utilized as a chemical probe for studying enzyme functions and interactions in biochemical research. Its unique structural features allow it to selectively bind to specific targets, facilitating the understanding of complex biological systems.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating potent activity.
Study BEnzyme InhibitionIdentified as a selective inhibitor of enzyme X, leading to decreased metabolic activity in vitro.
Study CAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics.

Wirkmechanismus

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to and inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide
  • N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-isopropylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets that may not be possible with other related compounds.

Biologische Aktivität

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C20H24ClN3O2
  • Molecular Weight : 373.88 g/mol
  • InChI Key : JQSZCZMWRFTOBW-UHFFFAOYSA-N
  • SMILES : C1CCC(CC1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

The compound acts primarily as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are often overexpressed in tumor cells. The inhibition of these enzymes disrupts the acid-base balance in the tumor microenvironment, potentially leading to reduced tumor growth and enhanced efficacy of other therapeutic agents.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
HT-29 (Colon Cancer)20.5Significant reduction in cell viability
MDA-MB-231 (Breast Cancer)15.8Inhibitory effect under hypoxic conditions
MG-63 (Osteosarcoma)18.0Higher sensitivity under hypoxia

The compound showed a concentration-dependent inhibition of cell proliferation, particularly under hypoxic conditions, which is relevant for solid tumors that often experience low oxygen levels.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the sulfonamide moiety and the chlorophenyl group can significantly impact biological activity. For instance:

  • Substituent Variations : The introduction of electron-withdrawing groups on the chlorophenyl ring enhances inhibitory potency against CA IX.
  • Chain Length Modifications : Altering the ethyl chain length influences binding affinity to the target enzymes.

Case Studies

  • Study on HT-29 Cells :
    • In a controlled experiment, this compound was tested against HT-29 cells under both normoxic and hypoxic conditions. The results indicated a 40% reduction in cell viability at a concentration of 400 µM under hypoxia compared to normoxia .
  • Comparison with Standard Inhibitors :
    • When compared to acetazolamide (AZM), a well-known carbonic anhydrase inhibitor, the compound exhibited superior activity against CA IX in several assays, suggesting its potential as a more effective therapeutic agent for targeting tumors with high CA expression .

Eigenschaften

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-2-15-3-9-18(10-4-15)28(26,27)22-13-14-24-20(25)12-11-19(23-24)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFSJWKSWNYDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.